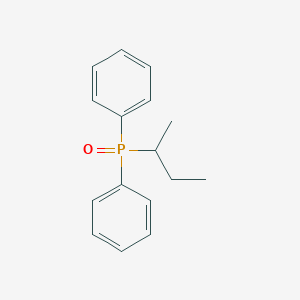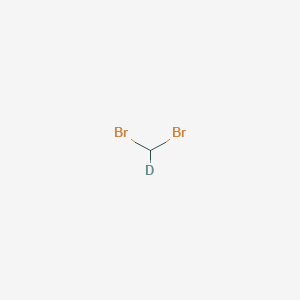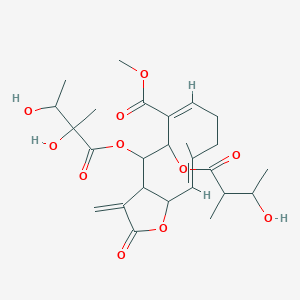
Tetraludin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraludin B is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. It is isolated from plants in the Asteraceae family, particularly from the species Tetragonotheca ludoviciana. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer and inflammation therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the sesquiterpene skeleton, followed by the introduction of the lactone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or synthetic methods. The extraction process includes harvesting the plant material, followed by solvent extraction and purification using techniques like chromatography. Synthetic methods, on the other hand, focus on optimizing the reaction conditions to produce this compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tetraludin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring or other functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological properties .
Scientific Research Applications
Tetraludin B has a wide range of scientific research applications, including:
Mechanism of Action
Tetraludin B exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in regulating inflammatory processes, cell proliferation, and apoptosis. By blocking NF-κB activation, this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, this compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Enhydrin: Another sesquiterpene lactone with similar biological activities.
Repandins A, B, D, and E: Compounds that share structural similarities with Tetraludin B and exhibit comparable effects on NF-κB signaling and tumor cell growth.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds like enhydrin and repandins share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications set it apart .
Properties
CAS No. |
73489-04-0 |
|---|---|
Molecular Formula |
C26H36O11 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+ |
InChI Key |
OQBDEQQBLOQXJR-CJECMMIBSA-N |
Isomeric SMILES |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
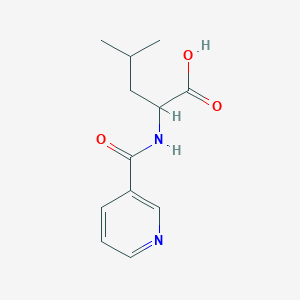
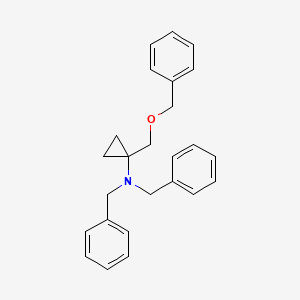
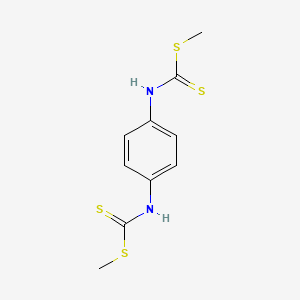
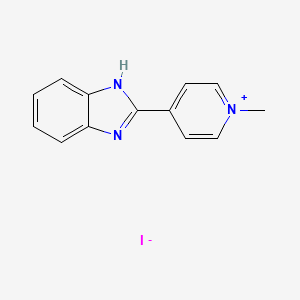
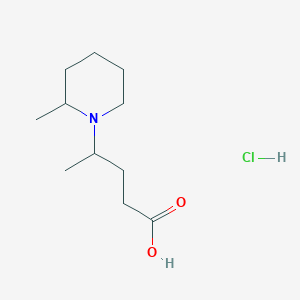
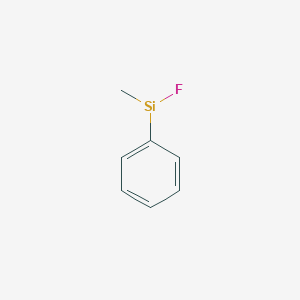
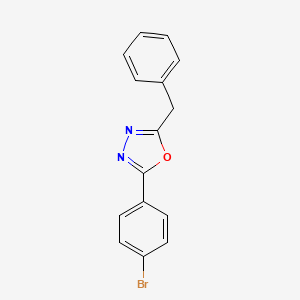
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
